molecular formula C15H19N5 B7558165 N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

Número de catálogo B7558165
Peso molecular: 269.34 g/mol
Clave InChI: KWPGQTFWUXUAIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine, also known as BI-9564, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, which are involved in gene regulation. By inhibiting BET proteins, this compound reduces the expression of genes regulated by BET proteins, including oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling.
Biochemical and physiological effects:
This compound has been shown to have a potent inhibitory effect on BET proteins in various preclinical models. The compound has been shown to reduce the expression of oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied in preclinical models. In addition, this compound has a favorable pharmacokinetic profile, which allows for easy administration in lab animals. However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively expensive and may not be readily available to all researchers. In addition, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine. One area of interest is the evaluation of the compound in clinical trials for the treatment of cancer, inflammation, and cardiovascular diseases. Preliminary results from clinical trials have shown promising results, and further studies are needed to determine the efficacy and safety of the compound in humans. Another area of interest is the development of more potent and selective BET inhibitors. This compound has shown good potency and selectivity in preclinical models, but there is still room for improvement. Finally, there is a need for further studies to elucidate the molecular mechanisms of action of this compound and its effects on gene regulation in various diseases.

Métodos De Síntesis

The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the pyrazole ring through a cyclization reaction. The final product is obtained by coupling the pyrazole intermediate with the indazole moiety. The synthesis of this compound has been reported in several publications, and the compound has been synthesized on a large scale for use in preclinical studies and clinical trials.

Aplicaciones Científicas De Investigación

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and the inhibition of BET proteins has been shown to suppress tumor growth. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory genes, and the inhibition of BET proteins has been shown to reduce inflammation. This compound has been shown to reduce inflammation in several preclinical models of inflammatory diseases, including rheumatoid arthritis and psoriasis. In cardiovascular diseases, BET proteins have been shown to regulate the expression of genes involved in vascular remodeling, and the inhibition of BET proteins has been shown to reduce vascular remodeling. This compound has been shown to reduce vascular remodeling in preclinical models of hypertension and atherosclerosis.

Propiedades

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-15(2,3)20-10-11(8-18-20)7-16-13-5-4-12-9-17-19-14(12)6-13/h4-6,8-10,16H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPGQTFWUXUAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.